molecular formula C34H69N10O17P3S B12382247 Tridecanoyl-CoA (triammonium)

Tridecanoyl-CoA (triammonium)

Cat. No.: B12382247
M. Wt: 1015.0 g/mol
InChI Key: IXHJKWLEDAAKSH-CHEVSFOOSA-N
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Description

Tridecanoyl-CoA (triammonium) is a coenzyme that plays a crucial role in the metabolism of fatty acids. It is an acyl-CoA with a C-13 fatty acid group as the acyl moiety. This compound is involved in various biochemical processes, including fatty acid elongation and energy production within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tridecanoyl-CoA (triammonium) typically involves the reaction of tridecanoic acid with coenzyme A in the presence of specific enzymes. The reaction conditions often require a controlled environment with precise pH and temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of Tridecanoyl-CoA (triammonium) involves biotechnological processes using microbial fermentation. Specific strains of yeast or bacteria are engineered to produce the compound in large quantities. The fermentation process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tridecanoyl-CoA (triammonium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of Tridecanoyl-CoA, such as hydroxytridecanoic acid and other elongated fatty acids .

Mechanism of Action

Tridecanoyl-CoA (triammonium) exerts its effects by acting as a carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures. This compound is involved in the catabolism of nutrients within mitochondria and peroxisomes, generating energy and biosynthetic precursors . The molecular targets include enzymes involved in the tricarboxylic acid cycle and fatty acid oxidation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tridecanoyl-CoA (triammonium) is unique due to its role as a coenzyme in fatty acid metabolism. Unlike its similar compounds, it acts as a carrier of activated acyl groups, facilitating various biochemical processes within cells .

Properties

Molecular Formula

C34H69N10O17P3S

Molecular Weight

1015.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane

InChI

InChI=1S/C34H60N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-25(43)62-18-17-36-24(42)15-16-37-32(46)29(45)34(2,3)20-55-61(52,53)58-60(50,51)54-19-23-28(57-59(47,48)49)27(44)33(56-23)41-22-40-26-30(35)38-21-39-31(26)41;;;/h21-23,27-29,33,44-45H,4-20H2,1-3H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49);3*1H3/t23-,27+,28?,29+,33-;;;/m1.../s1

InChI Key

IXHJKWLEDAAKSH-CHEVSFOOSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

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